VO-Ohpic trihydrate

PTEN inhibition IC50 Potency

VO-Ohpic trihydrate is the definitive PTEN inhibitor for rigorous research. Unlike first-generation bpV compounds that lose potency under reducing conditions or micromolar-range SF1670, VO-Ohpic delivers nanomolar IC50 (35-46 nM) with true selectivity over cysteine-based phosphatases. Its allosteric binding mode ensures Akt/PIP3 readouts are PTEN-specific—critical for oncology, metabolic, and neurobiology studies. ≥98% purity, ready for in vitro/in vivo use.

Molecular Formula C12H16N2O10V
Molecular Weight 399.20 g/mol
Cat. No. B10824045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVO-Ohpic trihydrate
Molecular FormulaC12H16N2O10V
Molecular Weight399.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V]
InChIInChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;
InChIKeyRHVLCDIRYQMAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VO-Ohpic Trihydrate: A Potent and Selective PTEN Inhibitor for Precision Signaling Research


VO-Ohpic trihydrate (VO-OHpic) is a vanadium-based small-molecule inhibitor that targets the lipid phosphatase activity of phosphatase and tensin homolog deleted on chromosome 10 (PTEN) with reported IC50 values ranging from 35 nM to 46 nM [1]. As a reversible, non-competitive, and selective inhibitor , VO-Ohpic elevates cellular phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, thereby enhancing downstream Akt phosphorylation and glucose uptake . Its primary research applications lie in oncology, metabolic disease, and neurobiology, where precise modulation of the PI3K/Akt pathway is critical for experimental outcomes [2].

Why VO-Ohpic Trihydrate Cannot Be Substituted by Other PTEN or PI3K Pathway Modulators


PTEN inhibitors exhibit profound differences in potency, selectivity, mechanism, and stability under physiological conditions, making generic substitution scientifically invalid. First-generation bisperoxovanadium (bpV) compounds, while sharing a vanadium core, demonstrate significantly reduced PTEN inhibition in the presence of cellular reducing agents like glutathione [1]. Furthermore, their broader phosphatase inhibition profiles lead to off-target signaling events such as PTEN-independent Erk1/2 phosphorylation [2]. Conversely, non-vanadium inhibitors like SF1670 are orders of magnitude less potent, with IC50 values in the micromolar range, requiring much higher concentrations that can introduce cellular toxicity or confounding effects [3]. VO-Ohpic's distinct allosteric binding mode and superior selectivity for PTEN over other cysteine-based phosphatases ensure that experimental outcomes are specifically attributable to PTEN inhibition, a critical requirement for rigorous and reproducible research [4].

Quantitative Differentiation: VO-Ohpic Trihydrate vs. PTEN Inhibitor Comparators


Potency: Nanomolar IC50 of VO-Ohpic vs. Micromolar IC50 of SF1670

VO-Ohpic trihydrate demonstrates a 50- to 100-fold greater potency for PTEN inhibition compared to the non-vanadium inhibitor SF1670. The reported IC50 for VO-Ohpic ranges from 35 nM to 46 nM in vitro [1], whereas SF1670 exhibits an IC50 of 2 μM under comparable conditions [2]. This substantial difference in potency is critical for experimental design, as the lower concentration required for VO-Ohpic minimizes the risk of off-target effects and cellular toxicity often associated with micromolar compound concentrations.

PTEN inhibition IC50 Potency

Selectivity: VO-Ohpic Exhibits Superior Selectivity for PTEN Over Related Phosphatases

VO-Ohpic demonstrates a high degree of selectivity for PTEN compared to a panel of cysteine-based phosphatases. Its IC50 for PTEN is approximately 35 nM, while its IC50 values for SopB, MTM, PTPβ, and SAC are 588 nM, 4.03 μM, 57.5 μM, and >10 μM, respectively . In contrast, bpV(HOpic) is less selective, with IC50 values for PTPβ and PTP-1B being only 350-fold and 1800-fold higher than its PTEN IC50, respectively [1], and has been shown to induce PTEN-independent Erk1/2 phosphorylation [2].

Selectivity PTEN Phosphatase profiling

Cellular Activity: VO-Ohpic Enhances Akt Phosphorylation More Potently Than bpV(pic)

In cellular assays, VO-Ohpic induces a robust and saturable increase in Akt phosphorylation at nanomolar concentrations. Treatment of NIH 3T3 and L1 fibroblasts with VO-Ohpic led to a dose-dependent increase in p-Akt (Ser473) that reached saturation at approximately 75 nM [1]. While bpV(pic) also increases p-Akt, its efficacy is compromised in reducing environments [2]. A direct comparative study showed that first-generation vanadium compounds, including bpV(phen) and bpV(HOpic), inhibit PTEN with IC50 values between 0.2-0.8 μM in cells, but their activity is significantly diminished under physiological reducing conditions, unlike VO-Ohpic's robust cellular activity [2].

Akt phosphorylation Cellular efficacy Signal transduction

In Vivo Efficacy: VO-Ohpic Demonstrates Significant Cardioprotection in a Murine Ischemia-Reperfusion Model

In a murine model of ischemia-reperfusion injury, intraperitoneal administration of VO-Ohpic (10 μg/kg) 30 minutes prior to ischemia resulted in a significant reduction in myocardial infarct size. Treated mice exhibited an infarct size of 25 ± 6% compared to 56 ± 5% in vehicle-treated controls (p<0.01), with no significant difference in the area at risk [1]. This represents a 55% relative reduction in infarct size. In contrast, a recent comparative study found that bpV(phen) administration in rats led to reduced locomotion and exploratory behavior in an open field test, indicating potential CNS-related adverse effects not reported with VO-Ohpic [2].

In vivo efficacy Cardioprotection Ischemia-reperfusion injury

Optimal Research Applications for VO-Ohpic Trihydrate Based on Evidence


Oncology: Investigating PTEN-Dependent Tumor Suppression and Senescence

Given its high potency and selectivity [1], VO-Ohpic is ideally suited for in vitro and in vivo oncology studies where precise PTEN inhibition is required to dissect its role in tumorigenesis. Its ability to inhibit cell viability, proliferation, and colony formation, while inducing senescence in PTEN-expressing cells like Hep3B [2], makes it a valuable tool for studying PTEN's tumor-suppressive functions. The compound's in vivo efficacy in suppressing xenograft tumor growth further validates its use in preclinical cancer models.

Metabolic Disease: Elucidating PTEN's Role in Insulin Signaling and Glucose Homeostasis

VO-Ohpic is a key reagent for metabolic research due to its potent enhancement of insulin-stimulated glucose uptake in adipocytes at nanomolar concentrations [1]. By specifically inhibiting PTEN's lipid phosphatase activity, it elevates PIP3 levels and enhances Akt phosphorylation, effectively mimicking insulin signaling [2]. This makes it an excellent tool for investigating mechanisms of insulin resistance and screening for compounds that may sensitize cells to insulin, without the confounding effects of less selective or less potent PTEN inhibitors.

Cardiovascular Research: Studying Cardioprotection and Ischemia-Reperfusion Injury

Based on its demonstrated in vivo efficacy in reducing myocardial infarct size by 55% in a murine ischemia-reperfusion model [1], VO-Ohpic is a premier choice for cardiovascular research. Its ability to activate the cardioprotective PI3K/Akt pathway via PTEN inhibition provides a robust experimental model for studying mechanisms of cardiac protection and for evaluating new therapeutic strategies for acute myocardial infarction and heart failure. Its use in such studies is supported by its well-defined in vivo dosing regimen and clear functional outcome [1].

Neuroscience: Probing PTEN's Role in Neuroprotection and Axon Regeneration

The short-term inhibition of PTEN has been implicated in promoting nerve injury repair and neuroprotection [1]. VO-Ohpic's high potency and selectivity for PTEN [2] make it a suitable tool for investigating these mechanisms in cellular and animal models of neurodegeneration, spinal cord injury, and stroke. Its ability to enhance Akt signaling, a pathway known to promote neuronal survival and axonal growth, positions it as a critical reagent for dissecting the complex role of PTEN in the nervous system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VO-Ohpic trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.